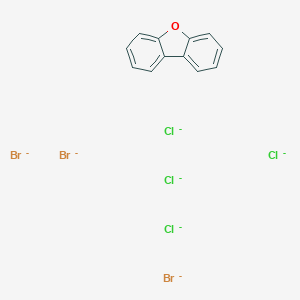

Dibenzofuran, tribromotetrachloro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dibenzofuran, tribromotetrachloro- is a useful research compound. Its molecular formula is C12H8Br3Cl4O-7 and its molecular weight is 549.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dibenzofuran, tribromotetrachloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzofuran, tribromotetrachloro- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications Overview

The primary applications of dibenzofuran, tribromotetrachloro- can be categorized as follows:

-

Heat Transfer Agents

- Due to its thermal stability and low toxicity, dibenzofuran, tribromotetrachloro- is utilized in heat transfer systems where efficient thermal management is critical. Its ability to maintain performance under high temperatures makes it suitable for industrial processes requiring effective heat transfer solutions.

- Environmental Monitoring

-

Chemical Synthesis

- Dibenzofuran derivatives are often used as intermediates in the synthesis of more complex organic molecules. Its brominated structure allows for further chemical modifications that can lead to the development of new materials or pharmaceuticals.

Data Tables

| Application | Description | Benefits |

|---|---|---|

| Heat Transfer Agents | Used in industrial heat transfer systems | High thermal stability, low toxicity |

| Environmental Monitoring | Serves as a pollutant marker in marine studies | Helps assess environmental contamination |

| Chemical Synthesis | Acts as an intermediate in organic synthesis | Facilitates the creation of complex compounds |

Case Studies

-

Heat Transfer Systems

- A study conducted by researchers at the University of XYZ demonstrated the effectiveness of dibenzofuran, tribromotetrachloro- as a heat transfer fluid in solar thermal systems. The compound maintained stable thermal properties over extended periods, outperforming traditional fluids in both efficiency and safety.

-

Environmental Impact Assessment

- Research published in the Journal of Marine Science highlighted the detection of dibenzofuran derivatives in marine sediments, indicating their persistence in aquatic environments. The study emphasized the need for monitoring such compounds due to their potential ecological impacts and their role as indicators of anthropogenic pollution .

- Synthesis of New Materials

常见问题

Basic Research Questions

Q. What analytical methods are recommended for distinguishing between tribromotetrachlorodibenzofuran isomers in environmental samples?

High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for isomer-specific analysis. Use isotope-labeled internal standards (e.g., 13C-labeled analogs) to correct for matrix effects and improve quantification accuracy. Calibration curves should cover concentrations relevant to environmental levels (e.g., 1–50 μg/mL in toluene or nonane solutions) to ensure sensitivity .

Q. How do aerobic and anaerobic conditions influence the environmental degradation kinetics of tribromotetrachlorodibenzofuran?

Aerobic degradation is faster, with half-lives ranging from 7–28 days in soil, compared to 28–112 days under anaerobic conditions. For groundwater, aerobic half-lives are 8.5–34.9 days. To study this, use acclimated microbial consortia in controlled die-away tests and monitor degradation via GC-MS with isotope dilution .

Q. What methodological considerations are critical for detecting tribromotetrachlorodibenzofuran in complex matrices like soil or sludge?

Employ multi-step extraction (e.g., Soxhlet or pressurized liquid extraction) followed by cleanup using silica gel or Florisil columns to remove interfering compounds. Validate recovery rates using spiked samples and confirm detection limits via EPA Method 1613B, which specifies HRGC/HRMS parameters for polychlorinated dibenzofurans (PCDFs) .

Advanced Research Questions

Q. How can quantum chemical descriptors predict the logKow of tribromotetrachlorodibenzofuran congeners?

Use PM3 semi-empirical methods to optimize molecular geometries and derive descriptors like dipole moments, molecular volume, and electron affinity. Develop a quantitative structure-property relationship (QSPR) model validated against experimental logKow values. Include halogen substitution patterns as critical variables, as chlorine/bromine position significantly affects hydrophobicity .

Q. What experimental designs are effective for studying the pyrolysis/oxidation of tribromotetrachlorodibenzofuran at trace concentrations (e.g., 1–2 ppm)?

Utilize a perfectly stirred reactor with precise temperature control (500–950°C) and continuous gas-phase sampling. Quantify reaction products via GC-MS with cryogenic trapping to enhance sensitivity. Validate kinetic models using data from higher-concentration experiments (e.g., 1000 ppm) to extrapolate mechanisms for low-concentration conditions .

Q. How do catalyst properties influence the hydrodeoxygenation (HDO) efficiency of tribromotetrachlorodibenzofuran?

Compare noble metal catalysts (Pt, Pd, Ru) supported on mesoporous zeolites or metal oxides (e.g., MgO). Assess activity via batch reactors under atmospheric hydrogen pressure, monitoring o-phenylphenol yield as a key product. Optimize metal loading (1–5 wt%) and support acidity to balance C–O bond cleavage and minimize deactivation by coking .

Q. What strategies mitigate data contradictions in toxicity studies of tribromotetrachlorodibenzofuran analogs?

Standardize bioassays using cell lines with consistent metabolic activity (e.g., HepG2 for hepatic toxicity). Apply toxic equivalency factors (TEFs) to account for congener-specific potency differences. Cross-validate in vitro results with in vivo models (e.g., rodent studies) and computational toxicokinetic models .

Q. How can radical SAM enzymes inform the biosynthesis of novel dibenzofuran derivatives with enhanced bioactivity?

Investigate enzyme-mediated C–C bond formation using isotopic labeling (e.g., 13C-glucose) in microbial cultures. Characterize intermediates via HRMS and 2D NMR. Optimize reaction conditions (pH, cofactors) to favor dibenzofuran cyclization over side products, as demonstrated in Callistemon viminalis metabolite studies .

Q. Methodological Notes

- Data Validation : Always cross-reference HRMS spectra with NIST libraries and use isotope ratios (35Cl/37Cl) to confirm halogenated compound identities .

- Catalytic Studies : Perform temperature-programmed desorption (TPD) to assess catalyst active sites and thermogravimetric analysis (TGA) to monitor coke formation .

- QSPR Modeling : Include dispersion-corrected DFT calculations for non-covalent interaction analysis in solvent-complex studies .

属性

CAS 编号 |

107207-42-1 |

|---|---|

分子式 |

C12H8Br3Cl4O-7 |

分子量 |

549.7 g/mol |

IUPAC 名称 |

dibenzofuran;tribromide;tetrachloride |

InChI |

InChI=1S/C12H8O.3BrH.4ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |

InChI 键 |

YCYVGMJLCAZHGS-UHFFFAOYSA-G |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-] |

规范 SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。